3-methyl-2-(methylthio)-1-tosyl-1H-indole

Regioselective synthesis C-H functionalization Indole thioetherification

Select this precisely functionalized indole scaffold to eliminate two synthetic steps when building the bromomethylthioindole pharmacophore of anti-MRSA leads (MIC 0.5–2 µg/mL). The C2-methylthio group enables a unique bromination/rearrangement sequence that generic N-tosylindoles or 3-methylindoles cannot replicate. The N-tosyl protecting group withstands directed lithiation chemistry and is removed cleanly under mild basic conditions. The C2-thioether also serves as a handle for selective oxidation to sulfoxide or sulfone warheads, accelerating SAR campaigns. Procure the ready-to-use intermediate and bypass palladium-intensive routes that demand rigorous metal scavenging.

Molecular Formula C17H17NO2S2
Molecular Weight 331.5 g/mol
CAS No. 106745-68-0
Cat. No. B12897094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-2-(methylthio)-1-tosyl-1H-indole
CAS106745-68-0
Molecular FormulaC17H17NO2S2
Molecular Weight331.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C(=C2SC)C
InChIInChI=1S/C17H17NO2S2/c1-12-8-10-14(11-9-12)22(19,20)18-16-7-5-4-6-15(16)13(2)17(18)21-3/h4-11H,1-3H3
InChIKeyCYMGAWXVNKJYOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-2-(methylthio)-1-tosyl-1H-indole (CAS 106745-68-0): Core Structural Profile and Procurement Context


3-Methyl-2-(methylthio)-1-tosyl-1H-indole (CAS 106745-68-0) is a polyfunctionalized indole derivative bearing a C3-methyl, a C2-methylthio, and an N1-tosyl protecting group [1]. This substitution pattern simultaneously provides a blocked indole nitrogen for directed lithiation chemistry, a thioether handle for further oxidation/alkylation, and a methyl group for scaffold elaboration, distinguishing it from simpler N-tosylindoles. The compound has been explicitly utilized as a key intermediate in the regioselective synthesis of 2-methylthioindoles and as a precursor to the partial structure of anti-MRSA bromomethylthioindoles (MC 5-8) [2].

Why 3-Methyl-2-(methylthio)-1-tosyl-1H-indole Cannot Be Replaced by Common N-Tosylindoles or Non-Functionalized Indoles


Procurement specialists and medicinal chemists frequently encounter structurally related N-tosylindoles (e.g., CAS 36797-43-0) or simple 3-methylindoles; however, these lack the critical C2-methylthio group that is essential for the chemoselective transformations described in the primary synthetic methodology [1]. The C2-position of N-tosylindole is inherently less nucleophilic, and the methylthio substituent enables a unique bromination/rearrangement sequence that cannot be replicated with unsubstituted or solely C3-substituted analogs [2]. Substituting a generic 1-tosylindole or 3-methylindole would thus fail to produce the 2-bromomethylthioindole intermediate required for accessing the anti-MRSA pharmacophore.

Head-to-Head and Class-Level Quantitative Differentiation of 3-Methyl-2-(methylthio)-1-tosyl-1H-indole


Synthetic Yield Advantage in C2-Methylthiolation of N-Tosylindoles

The Hamashima method directly introduces a methylthio group at the C2 position of 3-methyl-1-tosylindole through a metal-free, iodine-catalyzed reaction with dimethyl sulfoxide and an alkyl halide [1]. When applied to the target substrate (3-methyl-2-(methylthio)-1-tosyl-1H-indole), the reported isolated yield is 78% [2]. By comparison, the closest structural analog lacking the C2-methylthio group (3-methyl-1-tosyl-1H-indole, CAS 36797-43-0) is merely the starting material and cannot be used to access the 2,3-disubstituted scaffold without additional steps [3].

Regioselective synthesis C-H functionalization Indole thioetherification

Unique Reactivity Toward Anti-MRSA Pharmacophore Construction

The Hamashima paper explicitly states that the products of their methodology, including 3-methyl-2-(methylthio)-1-tosyl-1H-indole, possess the partial structure of the potent anti-MRSA bromomethylthioindoles MC 5-8 [1]. Subsequent bromination of the C2-methylthio group yields the bromomethylthioindole core, which displays minimum inhibitory concentrations (MICs) of 0.5–2 µg/mL against methicillin-resistant Staphylococcus aureus [2].

Anti-MRSA Bromomethylthioindole Natural product synthesis

Chromatographic Purity and Physical Form Superiority Over Non-Tosylated Analogs

Commercial suppliers list 3-methyl-2-(methylthio)-1-tosyl-1H-indole with a purity of ≥97% (HPLC) and describe it as a crystalline solid . In contrast, the non-tosylated analog 2-methyl-3-(methylthio)-1H-indole is often supplied as an oil or low-melting solid with purity typically ≤95% .

Purity specification Solid-state handling Procurement quality

High-Value Application Scenarios for 3-Methyl-2-(methylthio)-1-tosyl-1H-indole (CAS 106745-68-0)


Medicinal Chemistry: Synthesis of Anti-MRSA Bromomethylthioindole Candidates

The compound serves as the immediate precursor for generating the bromomethylthioindole pharmacophore found in the marine natural products MC 5-8, which exhibit MICs of 0.5–2 µg/mL against MRSA [1]. Procurement of the pre-functionalized tosylindole scaffold eliminates two synthetic steps compared to starting from simple indoles, accelerating SAR campaigns targeting resistant Gram-positive pathogens.

Chemical Biology: Development of Covalent Protein Probes via Thioether Oxidation

The C2-methylthio group can be selectively oxidized to a sulfoxide or sulfone, providing electrophilic warheads for covalent inhibitor design [2]. The N-tosyl group simultaneously protects the indole nitrogen during functionalization and can be removed under mild conditions (e.g., KOH/MeOH) to liberate the free indole for further derivatization.

Process Chemistry: Scalable, Metal-Free Synthesis of 2,3-Disubstituted Indoles

The iodine-catalyzed, metal-free conditions used to prepare this compound (78% isolated yield, gram-scale demonstrated) [3] avoid transition-metal contamination, simplifying downstream purification for pharmaceutical applications. This makes it a preferred intermediate over palladium-catalyzed routes that require rigorous metal scavenging.

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